molecular formula C15H11ClN2O3 B3861476 (E)-3-(2-chlorophenyl)-N-(4-nitrophenyl)prop-2-enamide

(E)-3-(2-chlorophenyl)-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B3861476
M. Wt: 302.71 g/mol
InChI Key: YPPIRROIBPFBPP-BJMVGYQFSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a chlorophenyl group and a nitrophenyl group attached to the prop-2-enamide backbone, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-chlorophenyl)-N-(4-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: 2-chlorobenzaldehyde and 4-nitroaniline.

    Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with 4-nitroaniline in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(4-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(4-nitrophenyl)prop-2-enamide depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Chemical Reactivity: The presence of electron-withdrawing groups (chlorine and nitro) can influence the reactivity of the compound, making it a useful intermediate in various chemical reactions.

Comparison with Similar Compounds

    (E)-3-(2-bromophenyl)-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.

    (E)-3-(2-chlorophenyl)-N-(4-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness:

  • The combination of a chlorophenyl group and a nitrophenyl group in (E)-3-(2-chlorophenyl)-N-(4-nitrophenyl)prop-2-enamide provides unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity and potential applications in various fields.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-14-4-2-1-3-11(14)5-10-15(19)17-12-6-8-13(9-7-12)18(20)21/h1-10H,(H,17,19)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPIRROIBPFBPP-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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